Potassium trifluoro(5-oxaspiro[2.3]hexan-1-YL)borate

Catalog No.
S14087311
CAS No.
M.F
C5H7BF3KO
M. Wt
190.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium trifluoro(5-oxaspiro[2.3]hexan-1-YL)bora...

Product Name

Potassium trifluoro(5-oxaspiro[2.3]hexan-1-YL)borate

IUPAC Name

potassium;trifluoro(5-oxaspiro[2.3]hexan-2-yl)boranuide

Molecular Formula

C5H7BF3KO

Molecular Weight

190.02 g/mol

InChI

InChI=1S/C5H7BF3O.K/c7-6(8,9)4-1-5(4)2-10-3-5;/h4H,1-3H2;/q-1;+1

InChI Key

STANYZGXDDUFJQ-UHFFFAOYSA-N

Canonical SMILES

[B-](C1CC12COC2)(F)(F)F.[K+]

Potassium trifluoro(5-oxaspiro[2.3]hexan-1-YL)borate is a unique organoborate compound characterized by its trifluoroborate moiety and a spirocyclic structure. The compound features a spiro[2.3]hexane framework, which consists of a six-membered ring fused to a three-membered ring, providing distinctive stereochemical properties. Its molecular formula is C6H8BF3KC_6H_8BF_3K, and it has a molecular weight of approximately 195.98 g/mol. The trifluoroborate group enhances its reactivity, making it valuable in various synthetic applications.

, particularly in cross-coupling reactions. It can be utilized in the Suzuki-Miyaura reaction as an alternative to boronic acids and esters, facilitating the formation of C-C bonds. The presence of the spirocyclic structure may influence its reactivity profile, allowing for specific regioselective transformations.

Common Reactions:

  • Cross-Coupling Reactions: Engages in coupling with aryl halides or other electrophiles.
  • Nucleophilic Substitution: The trifluoroborate group can act as a leaving group in nucleophilic substitution reactions.
  • Functional Group Transformations: Can undergo oxidation or reduction depending on the reaction conditions.

The synthesis of potassium trifluoro(5-oxaspiro[2.3]hexan-1-YL)borate can be achieved through several methods:

  • Trifluoroboration Reaction: Utilizing boron trifluoride etherate to introduce the trifluoroborate group into the spirocyclic framework.
  • Oxetane Opening: Employing nucleophilic substitution on an oxetane precursor to form the desired spirocyclic structure.
  • Metal-Catalyzed Cross-Coupling: Utilizing palladium or nickel catalysts for coupling reactions that incorporate the boron functionality into complex organic molecules.

Potassium trifluoro(5-oxaspiro[2.3]hexan-1-YL)borate finds applications primarily in organic synthesis and materials science:

  • Synthetic Intermediates: Acts as a building block for the synthesis of more complex organic molecules.
  • Catalysis: Utilized in catalytic systems for various transformations, including cross-coupling reactions.
  • Pharmaceuticals: Potential use in drug development due to its unique structural properties.

Investigations into the interactions of potassium trifluoro(5-oxaspiro[2.3]hexan-1-YL)borate with other chemical entities are crucial for understanding its reactivity and potential applications:

  • Reactivity with Electrophiles: Studies have shown that this compound can effectively react with various electrophiles, leading to diverse products.
  • Biological Interactions: Ongoing research aims to elucidate how this compound interacts with biological targets, which could inform its therapeutic potential.

Potassium trifluoro(5-oxaspiro[2.3]hexan-1-YL)borate shares structural similarities with several other compounds, each exhibiting unique properties:

Compound NameMolecular FormulaUnique Features
Potassium Trifluoro(3,3,3-trifluoroprop-1-en-2-YL)borateC3H5BF3KC_3H_5BF_3KContains a different alkenyl group
Potassium Trifluoro[(Z)-3-(oxan-2-yloxy)prop-1-en-1-YL]borateC6H8BF3KC_6H_8BF_3KFeatures an ether linkage
Spiro[2.2]pentaneC5H10C_5H_{10}Smaller spirocyclic structure

Hydrogen Bond Acceptor Count

5

Exact Mass

190.0179110 g/mol

Monoisotopic Mass

190.0179110 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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